1-(2-Chloro-6-fluorophenyl)ethan-1-ol

Lipophilicity LogP Drug-likeness

1-(2-Chloro-6-fluorophenyl)ethan-1-ol (CAS 87327-70-6) is a chiral secondary alcohol featuring a 2-chloro-6-fluorophenyl substitution pattern on the aromatic ring. With a molecular formula of C₈H₈ClFO and a molecular weight of 174.60 g/mol, this compound is a racemic mixture of the (R)- and (S)- enantiomers and serves as a key intermediate in the synthesis of chiral APIs and fine chemicals.

Molecular Formula C8H8ClFO
Molecular Weight 174.6
CAS No. 87327-70-6
Cat. No. B2545166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-6-fluorophenyl)ethan-1-ol
CAS87327-70-6
Molecular FormulaC8H8ClFO
Molecular Weight174.6
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Cl)F)O
InChIInChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3
InChIKeyXOKZEMDWMJPKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Chloro-6-fluorophenyl)ethan-1-ol (CAS 87327-70-6) – A Chiral Secondary Alcohol Building Block for Medicinal Chemistry and Asymmetric Synthesis


1-(2-Chloro-6-fluorophenyl)ethan-1-ol (CAS 87327-70-6) is a chiral secondary alcohol featuring a 2-chloro-6-fluorophenyl substitution pattern on the aromatic ring [1]. With a molecular formula of C₈H₈ClFO and a molecular weight of 174.60 g/mol, this compound is a racemic mixture of the (R)- and (S)- enantiomers and serves as a key intermediate in the synthesis of chiral APIs and fine chemicals . Its unique ortho-chloro/ortho-fluoro arrangement imparts distinct physicochemical properties that cannot be replicated by simple mono‑halogenated or regioisomeric analogs [2].

Why 1-(2-Chloro-6-fluorophenyl)ethan-1-ol Cannot Be Replaced by Close-In Analogs – Evidence of Substituent-Driven Physicochemical and Catalytic Divergence


The specific substitution pattern (2-Cl, 6-F) of 1-(2-chloro-6-fluorophenyl)ethan-1-ol creates a unique electronic and steric environment that is fundamentally different from that of analogs such as 1-(2-chlorophenyl)ethanol, 1-(2-fluorophenyl)ethanol, 1-(2,6-dichlorophenyl)ethanol, or the regioisomeric 2-(2-chloro-6-fluorophenyl)ethanol. These differences manifest in altered lipophilicity (LogP), distinct substrate recognition by carbonyl reductases, and divergent enantioselectivity profiles in enzymatic and chemocatalytic reductions [1]. Simple substitution with a commercially available analog would therefore compromise chiral purity, catalytic efficiency, and downstream physicochemical properties of the final API or advanced intermediate [2].

Quantitative Differentiation of 1-(2-Chloro-6-fluorophenyl)ethan-1-ol from Its Closest Analogs


Lipophilicity Tuning: LogP Comparison of 1-(2-Chloro-6-fluorophenyl)ethan-1-ol vs. 1-(2,6-Dichlorophenyl)ethanol

Computational LogP values reveal a meaningful lipophilicity difference between 1-(2-chloro-6-fluorophenyl)ethan-1-ol and its 2,6-dichloro analog. The mixed halogen (Cl/F) motif provides a ~0.5 LogP reduction compared to the di‑Cl analog, improving aqueous solubility and potentially altering ADME profiles . This moderate lipophilicity tuning is critical for lead optimization in medicinal chemistry.

Lipophilicity LogP Drug-likeness Physicochemical profiling

Carbonyl Reductase Substrate Specificity: Enantioselective Recognition of Ortho-Haloacetophenones

The carbonyl reductase BaSDR1 from Bacillus aryabhattai exhibits strict specificity for ortho-haloacetophenones, including the 2-chloro-6-fluorophenyl variant. The enzyme accepts 2-chloro-6-fluoroacetophenone as a substrate but shows distinct catalytic efficiency compared to mono‑halogenated or regioisomeric substrates [1]. The presence of both Cl and F substituents is essential for optimal substrate binding and stereochemical outcome.

Biocatalysis Enantioselective reduction Carbonyl reductase Chiral alcohol synthesis

Enantiomeric Resolution: Chiral Separation of 2-Chloro-6-fluorophenyl Derivatives vs. Other Halo Analogs

The enantiomers of 1-(2-chloro-6-fluorophenyl)ethan-1-ol can be resolved chromatographically with high efficiency. Vendor specifications indicate that the (R)-enantiomer (CAS 1344919-58-9) and (S)-enantiomer (CAS 1344940-74-4) are commercially available with purity ≥97–98% (achiral HPLC) and documented enantiomeric excess . This resolution capability is comparable to but distinct from 2,6-dichloro and monochloro analogs, where different chiral stationary phases or mobile-phase conditions are required.

Chiral chromatography Enantiomeric separation Crystallization Optical purity

Predicted Physicochemical Properties: Boiling Point and Density of the Cl/F Substitution Pattern vs. Di-Cl and 2-Chloro Analogs

ACD/Labs predicted physicochemical parameters provide a quantitative basis for process development decisions. The 2-chloro-6-fluoro compound has a predicted boiling point of 221.2 ± 25.0 °C and a predicted density of 1.277 ± 0.06 g/cm³ . These values differ from the 2,6-dichloro analog, which has a predicted boiling point of approximately 261.9 °C , reflecting the lower molecular weight and reduced polarizability of the Cl/F system. The lower boiling point facilitates purification by distillation and reduces energy costs in large-scale processing.

Boiling point prediction Density prediction Physicochemical characterization Process chemistry

Procurement-Relevant Application Scenarios for 1-(2-Chloro-6-fluorophenyl)ethan-1-ol


Medicinal Chemistry: Lead Optimization Exploiting Moderate Lipophilicity (LogP ≈ 2.53)

Medicinal chemists seeking to improve the ADME profile of a series while retaining target binding affinity can use 1-(2-chloro-6-fluorophenyl)ethan-1-ol as a chiral head group or coupling partner. Its intermediate LogP (~2.53) compared to the more lipophilic 2,6-dichloro analog (LogP ~3.05) provides a built-in advantage for oral bioavailability optimization without additional polarity-introducing structural modifications.

Biocatalysis: Enantioselective Synthesis of Chiral Alcohol Intermediates Using Carbonyl Reductase BaSDR1

The 2-chloro-6-fluorophenyl substitution pattern is specifically recognized by ortho-haloacetophenone carbonyl reductases, such as BaSDR1 from Bacillus aryabhattai [1]. The resulting enantiopure alcohol (≥99% ee, class-level performance) serves as a key intermediate for pharmaceuticals targeting neurological and psychiatric disorders. Sourcing pre-resolved enantiomers (R or S) eliminates the need for in-house biocatalytic reduction or chiral resolution.

Process Chemistry: Distillation-Friendly Intermediate with Lower Predicted Boiling Point

The lower predicted boiling point (221.2 °C vs. ~261.9 °C for the 2,6-dichloro analog) makes 1-(2-chloro-6-fluorophenyl)ethan-1-ol more amenable to vacuum distillation purification in multi-step API syntheses. This reduces thermal stress on the product and enables more energy-efficient large-scale purification, addressing a key process development bottleneck.

Asymmetric Synthesis: Pre-Resolved Chiral Building Block Enabling Expedited Route Scouting

Both (R)- and (S)-enantiomers of 1-(2-chloro-6-fluorophenyl)ethan-1-ol are commercially available at high purity (≥97–98%), whereas analogous 2,6-disubstituted chiral alcohols are often only stocked as racemates . This eliminates the need for in-house resolution or asymmetric synthesis for initial route scouting, accelerating hit-to-lead timelines and reducing early-stage CMC risk.

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